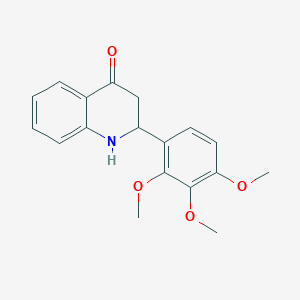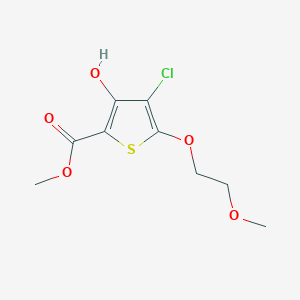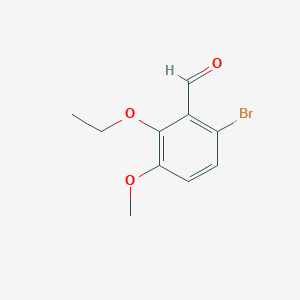
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide is a compound that belongs to the class of thietane derivatives. Thietane derivatives are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has been studied for its pharmacological properties and potential use in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C. The reaction proceeds through the elimination of thietane-1,1-dioxide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium phenolate for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents such as DMSO and ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide is not fully understood. it is believed to exert its effects through interactions with neurotransmitter systems in the brain, particularly the serotonin and norepinephrine pathways. The compound’s antidepressant activity is thought to be mediated by its ability to modulate the levels of these neurotransmitters, leading to improved mood and reduced symptoms of depression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(iso-Propylamino)ethyl)thietane1,1-dioxide
- 3-(2-(tert-Butylamino)ethyl)thietane1,1-dioxide
- 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting pharmacological properties. Compared to other similar compounds, it has shown significant antidepressant activity with low toxicity risks . This makes it a promising candidate for further research and development in the field of psychotropic agents.
Eigenschaften
Molekularformel |
C9H19NO2S |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
N-[2-(1,1-dioxothietan-3-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-8(2)10-5-4-9-6-13(11,12)7-9/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
HXLIFVMLVXTAHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCCC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)


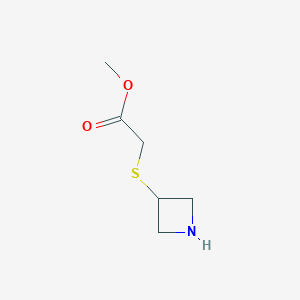
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
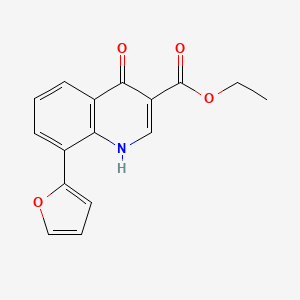
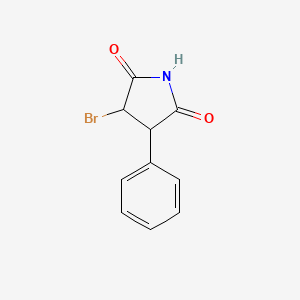
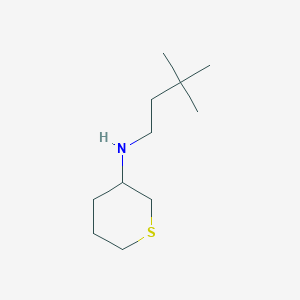

![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
